molecular formula C19H17NOS B5706034 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone

1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone

Cat. No. B5706034
M. Wt: 307.4 g/mol
InChI Key: OFUMMZZFVOPZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone, also known as DMQDQ, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 375.5 g/mol.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. Additionally, 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of protein kinase C activity. 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has several advantages for lab experiments, including its high solubility in organic solvents, its ability to inhibit the growth of various cancer cell lines, and its neuroprotective effects. However, 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone, including further studies on its potential applications in the treatment of cancer and neurodegenerative diseases, as well as studies on its mechanism of action and potential side effects. Additionally, the synthesis of 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone derivatives with improved properties and selectivity could lead to the development of new and more effective drugs.

Synthesis Methods

1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone can be synthesized using various methods, including the Pd-catalyzed coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Buchwald-Hartwig amination reaction. The Pd-catalyzed coupling reaction involves the reaction of 2-bromo-1-(2,4-dimethylphenyl)ethanone with 8-quinolinylboronic acid in the presence of a palladium catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-1-(2,4-dimethylphenyl)ethanone with 8-quinolinylboronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-1-(2,4-dimethylphenyl)ethanone with 8-quinolinylamine in the presence of a palladium catalyst and a base.

Scientific Research Applications

1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have anticancer, antiviral, and antibacterial properties. 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 1-(2,4-dimethylphenyl)-2-(8-quinolinylthio)ethanone has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-quinolin-8-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-13-8-9-16(14(2)11-13)17(21)12-22-18-7-3-5-15-6-4-10-20-19(15)18/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUMMZZFVOPZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Smssf-0625060

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